2-Fluoro-5-(2-fluoro-3-methoxyphenyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-5-(2-fluoro-3-methoxyphenyl)phenol is an organic compound characterized by the presence of two fluorine atoms and a methoxy group attached to a phenolic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-(2-fluoro-3-methoxyphenyl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-3-methoxyphenylboronic acid and 2-fluorophenol.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of the boronic acid with the halogenated phenol under mild conditions.
Reaction Conditions: The reaction is typically carried out in the presence of a base such as potassium carbonate, a palladium catalyst, and a solvent like tetrahydrofuran or dimethylformamide at elevated temperatures.
Industrial Production Methods:
Types of Reactions:
Oxidation: The phenolic group in this compound can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form various hydroxy derivatives.
Substitution: The fluorine atoms and methoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted phenols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.
Scientific Research Applications
2-Fluoro-5-(2-fluoro-3-methoxyphenyl)phenol has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, providing insights into its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(2-fluoro-3-methoxyphenyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, while the methoxy group can modulate its electronic properties. These interactions can lead to various biological effects, including enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
- 2-Fluoro-5-methoxyphenylacetic acid
- 2-Fluoro-5-methoxybenzaldehyde
- (3-Fluoro-5-methoxyphenyl)methanol
Comparison: 2-Fluoro-5-(2-fluoro-3-methoxyphenyl)phenol is unique due to the presence of two fluorine atoms and a methoxy group, which confer distinct electronic and steric properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications in medicinal chemistry and material science .
Properties
IUPAC Name |
2-fluoro-5-(2-fluoro-3-methoxyphenyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O2/c1-17-12-4-2-3-9(13(12)15)8-5-6-10(14)11(16)7-8/h2-7,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZCCRPMHFRIND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1F)C2=CC(=C(C=C2)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10684279 |
Source
|
Record name | 2',4-Difluoro-3'-methoxy[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10684279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261918-20-0 |
Source
|
Record name | 2',4-Difluoro-3'-methoxy[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10684279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.